molecular formula C11H11NO3 B2519112 2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile CAS No. 2411298-08-1

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

Cat. No. B2519112
CAS RN: 2411298-08-1
M. Wt: 205.213
InChI Key: YVJXDBKJPYNKAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile” is a hydroxylated oxirane used as a crosslinking agent in epoxy resin, polyester resins, and polyurethane foams . It is also used as an additive in paints to improve the chemical stability of the paint film . This compound has been found to be reactive with magnesium salt and fatty acid, and can react with water vapor or hydrochloric acid to form cationic polymerization products . It also forms ester linkages with reactive groups such as amines or alcohols .


Synthesis Analysis

The synthesis of “2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile” involves the reaction of resorcinol and epichlorohydrin in the presence of a base . A halohydrin is formed, followed by washing with sodium hydroxide in a dehydrochlorination step .


Molecular Structure Analysis

The molecular weight of “2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile” is 222.24 g/mol . The Smiles notation for this compound is C1C(O1)COC2=CC(=CC=C2)OCC3CO3 .


Chemical Reactions Analysis

This compound has been found to be reactive with magnesium salt and fatty acid . It can react with water vapor or hydrochloric acid to form cationic polymerization products . It also forms ester linkages with reactive groups such as amines or alcohols .


Physical And Chemical Properties Analysis

The boiling point of “2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile” is 364.3 °C and its flash point is 156.6 °C . It should be stored at 2°C - 8°C, in a well-closed container, and under inert gas: Nitrogen .

Safety and Hazards

There is a hazardous surcharge associated with this product . It is for research use only and not for human or veterinary use . Further safety and hazard information was not available in the retrieved resources.

properties

IUPAC Name

2-[3-(oxiran-2-ylmethoxy)phenoxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c12-4-5-13-9-2-1-3-10(6-9)14-7-11-8-15-11/h1-3,6,11H,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJXDBKJPYNKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=CC(=C2)OCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile

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